Vinyldimethylphosphine oxide
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Overview
Description
Vinyldimethylphosphine oxide is an organophosphorus compound with the molecular formula C4H9OP It is characterized by the presence of a vinyl group attached to a dimethylphosphine oxide moiety
Preparation Methods
The synthesis of vinyldimethylphosphine oxide can be achieved through several routes. One common method involves the reaction of dimethylphosphine oxide with vinyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the vinyl halide.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, with solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Chemical Reactions Analysis
Vinyldimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The vinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vinyldimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify the properties of therapeutic agents.
Industry: this compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which vinyldimethylphosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The vinyl group provides a site for nucleophilic attack, while the phosphine oxide moiety can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Vinyldimethylphosphine oxide can be compared to other similar compounds, such as dimethylphosphine oxide and diphenylphosphine oxide
Dimethylphosphine oxide: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
Diphenylphosphine oxide: Contains phenyl groups instead of the vinyl group, leading to different chemical properties and applications.
Biological Activity
Vinyldimethylphosphine oxide (VDMPO) is a phosphine oxide compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
VDMPO's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, which can lead to diverse biological effects such as:
- Enzyme Inhibition/Activation : VDMPO can inhibit or activate specific enzymes, thereby influencing metabolic pathways.
- Receptor Modulation : The compound may alter receptor signaling, affecting cellular responses.
- Protein-Protein Interactions : VDMPO can impact interactions between proteins, which is crucial for various cellular processes.
Biological Effects
Research on VDMPO has revealed several significant biological activities:
- Anticancer Activity : Studies indicate that VDMPO exhibits antiproliferative properties against various cancer cell lines. For instance, it has been tested alongside aziridine derivatives in L929 (murine fibroblasts), HeLa (cervical carcinoma), and Ishikawa (endometrial adenocarcinoma) cells, demonstrating notable inhibitory effects on cell viability. The half-maximal inhibitory concentration (IC50) values for these compounds were determined across a concentration range of 3.125–100 µM, with VDMPO showing higher efficacy compared to other derivatives .
- Cell Cycle Arrest : VDMPO has been shown to induce cell cycle arrest in the S phase during replication. This effect was observed through flow cytometry analysis, revealing significant reductions in cell populations in the G1 phase and increases in the sub-G1 phase, indicative of apoptosis .
- Antimicrobial Properties : Preliminary investigations suggest that VDMPO possesses antimicrobial activity. It has been reported to exhibit selective activity against certain bacterial strains, although specific data on its spectrum of activity remains limited .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of VDMPO:
- Aziridine Phosphine Oxides Study : A study explored the biological effects of aziridine phosphine oxides, including VDMPO. The results indicated that these compounds could disrupt cell membranes at high concentrations and showed potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation .
- Electrophilic Substitution Reactions : Research involving electrophilic substitution reactions highlighted the chemical reactivity of VDMPO derivatives, suggesting that modifications could enhance their biological activity. This study provides insights into how structural variations can affect the pharmacological profiles of phosphine oxides .
Data Summary
The following table summarizes key findings related to the biological activity of VDMPO:
Biological Activity | Effect Observed | Cell Lines Tested | IC50 Values (µM) |
---|---|---|---|
Anticancer | Inhibition of cell viability | L929, HeLa, Ishikawa | 3.125 - 100 |
Cell Cycle Arrest | S-phase arrest; increase in sub-G1 phase | HeLa | Not specified |
Antimicrobial | Selective antimicrobial activity | Various bacterial strains | Limited data |
Properties
IUPAC Name |
1-dimethylphosphorylethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLMBCLDIKRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2180-73-6 |
Source
|
Record name | (dimethylphosphoryl)ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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